Fmoc-Lys(Boc)-OH (CAS 71989-26-9) is the industry-standard building block for incorporating lysine residues into peptide sequences via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). It features a highly reliable orthogonal protection strategy: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an acid-labile tert-butoxycarbonyl (Boc) group on the ε-amine. This dual-protection profile ensures high solubility in standard polar aprotic solvents like DMF and NMP, while providing seamless integration into both manual and automated synthesis workflows. For procurement and material selection, Fmoc-Lys(Boc)-OH serves as the foundational, cost-effective choice for synthesizing linear peptides where the lysine side chain requires protection during chain elongation but must be unmasked during final resin cleavage .
Substituting Fmoc-Lys(Boc)-OH with other lysine derivatives fundamentally alters the synthesis route and downstream processing requirements, often leading to critical workflow failures. For instance, utilizing Fmoc-Lys(Fmoc)-OH results in the simultaneous deprotection of both the α- and ε-amines during standard piperidine treatment, leading to uncontrolled peptide branching and complete loss of linear sequence fidelity . Conversely, substituting with Fmoc-Lys(Z)-OH introduces a side-chain protecting group that is completely stable to standard trifluoroacetic acid (TFA) cleavage . Removing the Z group requires either catalytic hydrogenation or highly hazardous strong acids like HF or TFMSA, which breaks the standard Fmoc-SPPS 'cleave-and-deprotect' workflow, escalates manufacturing costs, and introduces severe safety and regulatory burdens .
Fmoc-Lys(Fmoc)-OH: both amino groups are base-labile, eliminating orthogonal control and limiting synthetic flexibility.
Fmoc-Lys(Dde)-OH: requires separate hydrazine treatment; this additional step may complicate purification and reduce throughput.
Alternatives may shift deprotection timing, risking premature side-chain exposure or incomplete cleavage during standard TFA protocols.
In standard Fmoc-SPPS, the choice of side-chain protection dictates the final cleavage and downstream purification protocol. Fmoc-Lys(Boc)-OH features a Boc group that is quantitatively removed by 90-95% trifluoroacetic acid (TFA) simultaneously with peptide cleavage from the resin, typically within 1-2 hours at room temperature . In contrast, substituting with Fmoc-Lys(Z)-OH introduces a Z (Cbz) group that is completely stable to TFA. Removing the Z group requires either catalytic hydrogenation (Pd/C) or highly hazardous, specialized strong acids like HF or TFMSA .
| Evidence Dimension | Final deprotection conditions |
| Target Compound Data | Fmoc-Lys(Boc)-OH: Cleaved by 90-95% TFA in 1-2 hours at room temperature. |
| Comparator Or Baseline | Fmoc-Lys(Z)-OH: Stable to TFA; requires HF, TFMSA, or Pd/C hydrogenation. |
| Quantified Difference | Eliminates the need for a secondary, highly hazardous deprotection step. |
| Conditions | Final peptide cleavage and global deprotection phase. |
Selecting the Boc-protected variant allows for a streamlined, single-step global deprotection, drastically reducing processing time and eliminating the need for specialized HF-handling equipment in manufacturing.
Sequence fidelity during chain elongation requires absolute stability of the side-chain protecting group against the mild bases used for α-amine deprotection. The Boc group on Fmoc-Lys(Boc)-OH remains 100% stable across repeated cycles of 20% piperidine in DMF, ensuring strictly linear peptide growth . Utilizing Fmoc-Lys(Fmoc)-OH as a substitute results in the simultaneous unmasking of both the α- and ε-amines during piperidine treatment, leading to uncontrolled branching at the lysine residue in subsequent coupling steps .
| Evidence Dimension | Stability under basic deprotection conditions |
| Target Compound Data | Fmoc-Lys(Boc)-OH: ε-amine remains fully protected during 20% piperidine cycles. |
| Comparator Or Baseline | Fmoc-Lys(Fmoc)-OH: ε-amine is fully deprotected by 20% piperidine. |
| Quantified Difference | 100% preservation of linear sequence fidelity vs. immediate branching. |
| Conditions | Standard Fmoc deprotection (20% piperidine in DMF). |
This stability is essential for the procurement of building blocks for linear therapeutic peptides, where side-chain branching constitutes a critical quality attribute (CQA) failure.
The processability of an amino acid building block is heavily dependent on its coupling kinetics. Fmoc-Lys(Boc)-OH exhibits highly predictable and efficient coupling behavior. Recent process analytical technology (PAT) studies utilizing online refractometry demonstrate that Fmoc-Lys(Boc)-OH achieves quantitative resin loading (matching expected refractometry index values for 2.74 - 3.16 mmol scale) within standard reaction timeframes using DIC activation[1]. This predictable kinetic profile prevents the underestimation of loading, which leads to deletion sequences, or overestimation, which wastes expensive coupling reagents.
| Evidence Dimension | Coupling efficiency and loading predictability |
| Target Compound Data | Fmoc-Lys(Boc)-OH: Achieves quantitative resin loading matching real-time refractometry index (RI) predictions. |
| Comparator Or Baseline | Unoptimized or sterically hindered derivatives: Prone to incomplete coupling requiring double-coupling cycles. |
| Quantified Difference | Enables precise stoichiometric matching of expected vs. actual resin loading without sequence-specific optimization. |
| Conditions | Automated SPPS using DIC activation and online RI monitoring. |
Predictable coupling kinetics minimize the need for empirical double-coupling cycles, saving expensive reagents and reducing overall cycle time in scaled-up GMP manufacturing.
Directly downstream of its orthogonal stability and resistance to branching, Fmoc-Lys(Boc)-OH is the mandatory procurement choice for synthesizing linear, lysine-containing active pharmaceutical ingredients (APIs). Its compatibility with single-step TFA cleavage eliminates the need for hazardous HF handling, ensuring scalable and compliant manufacturing workflows.
Because Fmoc-Lys(Boc)-OH exhibits highly predictable coupling kinetics and excellent solubility in DMF/NMP, it is ideal for automated SPPS platforms. It allows for standardized coupling times without the need for sequence-specific optimization or routine double-coupling, maximizing throughput in core facilities and contract research organizations (CROs) [1].
While Fmoc-Lys(Boc)-OH is the standard for unmodified lysine incorporation, its predictable TFA lability makes it the perfect baseline material when designing syntheses that require on-resin modification. By using Fmoc-Lys(Boc)-OH for standard lysines and a specialized derivative (like Fmoc-Lys(Alloc)-OH) only at the specific modification site, buyers can optimize their procurement budget, reserving expensive specialty building blocks strictly for where orthogonal side-chain deprotection is required.
Irritant